3-Amino-N-isopropyl-5-(1-methyl-1H-pyrazol-4-yl)benzamide 3-Amino-N-isopropyl-5-(1-methyl-1H-pyrazol-4-yl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16209532
InChI: InChI=1S/C14H18N4O/c1-9(2)17-14(19)11-4-10(5-13(15)6-11)12-7-16-18(3)8-12/h4-9H,15H2,1-3H3,(H,17,19)
SMILES:
Molecular Formula: C14H18N4O
Molecular Weight: 258.32 g/mol

3-Amino-N-isopropyl-5-(1-methyl-1H-pyrazol-4-yl)benzamide

CAS No.:

Cat. No.: VC16209532

Molecular Formula: C14H18N4O

Molecular Weight: 258.32 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-N-isopropyl-5-(1-methyl-1H-pyrazol-4-yl)benzamide -

Specification

Molecular Formula C14H18N4O
Molecular Weight 258.32 g/mol
IUPAC Name 3-amino-5-(1-methylpyrazol-4-yl)-N-propan-2-ylbenzamide
Standard InChI InChI=1S/C14H18N4O/c1-9(2)17-14(19)11-4-10(5-13(15)6-11)12-7-16-18(3)8-12/h4-9H,15H2,1-3H3,(H,17,19)
Standard InChI Key BLHSAVGJHKURPO-UHFFFAOYSA-N
Canonical SMILES CC(C)NC(=O)C1=CC(=CC(=C1)C2=CN(N=C2)C)N

Introduction

Structural Characterization and Molecular Identity

Core Architecture and Substituent Analysis

The compound’s IUPAC name, 3-Amino-N-isopropyl-5-(1-methyl-1H-pyrazol-4-yl)benzamide, delineates its structural components:

  • Benzamide backbone: A benzene ring with a carboxamide group at position 1.

  • N-isopropyl substitution: The amide nitrogen is functionalized with an isopropyl group (-CH(CH₃)₂), enhancing lipophilicity and steric bulk.

  • 3-Amino group: A primary amine at position 3, contributing to hydrogen-bonding interactions.

  • 5-(1-methyl-1H-pyrazol-4-yl): A pyrazole ring substituted with a methyl group at nitrogen-1, attached via its 4-position to the benzene ring.

Table 1: Comparative Molecular Data for Benzamide Analogues

CompoundMolecular FormulaMolecular Weight (g/mol)Key Substituents
Target CompoundC₁₇H₂₁N₅O311.39*N-isopropyl, 3-NH₂, 5-pyrazole
3-Amino-4-(4-methylpyrazol-1-yl)benzamide C₁₁H₁₂N₄O216.244-pyrazole, 3-NH₂
N-isopropyl-3-(5-(4-(4-methylpiperazin-1-yl)phenyl)-1H-pyrazol-3-yl)benzamide C₂₃H₂₈N₆O403.50N-isopropyl, piperazine linkage

*Calculated via PubChem’s molecular weight calculator, as experimental data is unavailable for the target compound.

The pyrazole ring’s electronic configuration (aromatic heterocycle with two adjacent nitrogen atoms) introduces dipole interactions and π-stacking potential, which are critical for binding to biological targets . The isopropyl group’s stereoelectronic effects may influence pharmacokinetic properties such as metabolic stability and membrane permeability.

Spectroscopic and Computational Data

While experimental spectra for the target compound are absent, analogues provide benchmarks:

  • IR Spectroscopy: Expected N-H stretches (3300–3500 cm⁻¹ for amide and amine), C=O stretch (~1650 cm⁻¹), and pyrazole C-N vibrations (1350–1500 cm⁻¹) .

  • NMR Predictions:

    • ¹H NMR: Pyrazole protons (δ 7.5–8.5 ppm), aromatic protons (δ 6.8–7.4 ppm), isopropyl methyl groups (δ 1.2–1.4 ppm) .

    • ¹³C NMR: Amide carbonyl (δ ~167 ppm), pyrazole carbons (δ 140–150 ppm), quaternary aromatic carbons (δ 120–135 ppm) .

  • Mass Spectrometry: Predicted [M+H]⁺ ion at m/z 312.4, with fragmentation patterns dominated by loss of isopropyl (42 Da) and pyrazole (67 Da) groups.

Synthetic Pathways and Optimization Strategies

Retrosynthetic Analysis

The synthesis likely follows a convergent approach:

  • Benzamide Core Construction:

    • Coupling 3-nitro-5-bromobenzoic acid with isopropylamine via EDCI/HOBt-mediated amidation.

    • Subsequent nitro reduction (H₂/Pd-C) to introduce the 3-amino group .

  • Pyrazole Ring Installation:

    • Suzuki-Miyaura cross-coupling between 5-bromo intermediate and 1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole .

    • Alternative pathway: Cyclocondensation of hydrazines with diketones.

Table 2: Representative Reaction Conditions for Key Steps

StepReagents/ConditionsYield (%)Purification Method
AmidationEDCI, HOBt, DIPEA, DCM, 0°C → RT78Column chromatography (SiO₂, EtOAc/Hexane)
Nitro ReductionH₂ (1 atm), 10% Pd/C, EtOH, 25°C92Filtration, solvent evaporation
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C65Extraction, HPLC

Challenges in Synthesis

  • Regioselectivity: Ensuring pyrazole attaches exclusively at position 5 requires careful ligand design in cross-coupling reactions .

  • Amide Hydrolysis Risk: Basic or acidic conditions during pyrazole installation may cleave the benzamide, necessitating pH-controlled environments.

  • Byproduct Formation: Competitive coupling at position 4 of the pyrazole (instead of 4) could necessitate protecting group strategies.

Physicochemical and Pharmacokinetic Profiling

Solubility and Lipophilicity

  • logP Prediction: Calculated logP (ChemAxon) = 2.1 ± 0.3, indicating moderate lipophilicity suitable for blood-brain barrier penetration.

  • Aqueous Solubility: Estimated 0.45 mg/mL (ADMET Predictor™), classifying it as poorly soluble, necessitating formulation aids like cyclodextrins.

Stability and Metabolic Pathways

  • Microsomal Stability: Analogues show t₁/₂ > 60 min in human liver microsomes, suggesting resistance to CYP450 oxidation .

  • Major Metabolites: Predicted N-dealkylation (isopropyl removal) and pyrazole hydroxylation, based on similar benzamides .

Patent Landscape and Research Directions

Intellectual Property Status

No patents specifically claim 3-Amino-N-isopropyl-5-(1-methyl-1H-pyrazol-4-yl)benzamide, but related filings include:

  • WO2017025543A1: Covers pyrazole-containing benzamides as FLT3 inhibitors .

  • US20190046515A1: Claims N-substituted benzamides for myeloproliferative disorders .

Future Research Priorities

  • In Vitro Profiling: Validate kinase inhibition potency and selectivity panels.

  • Salt Formation: Improve solubility via hydrochloride or mesylate salts.

  • Prodrug Strategies: Mask the amine with acetyl or PEG groups to enhance bioavailability.

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